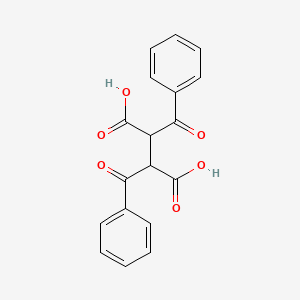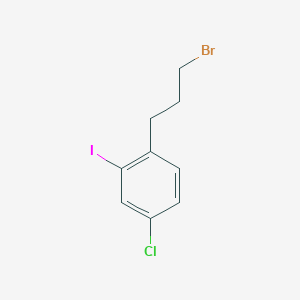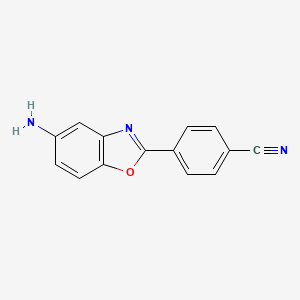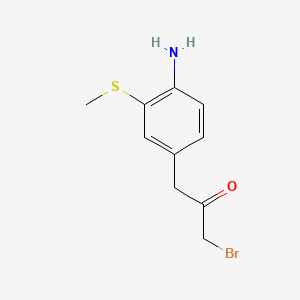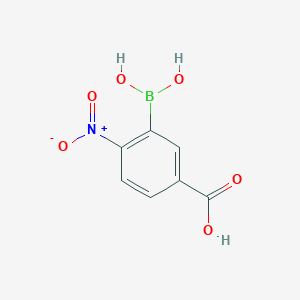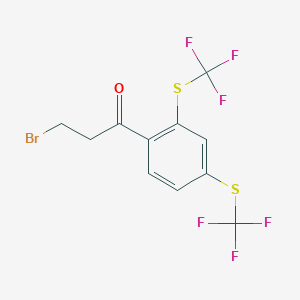![molecular formula C23H25ClFN3O2 B14063507 N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of A1B1 involves high-throughput computational methods to explore its chemical space for thermoelectric performance. The synthesis typically involves combining elements A and B under controlled conditions to form the binary compound. The reaction conditions often include high temperatures and specific pressure settings to ensure the formation of the desired crystal structure .
Industrial Production Methods: Industrial production of A1B1 may involve large-scale synthesis using advanced techniques such as chemical vapor deposition or solid-state reactions. These methods ensure the production of high-purity A1B1 with consistent properties suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: A1B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving A1B1 include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various substituents depending on the desired modification. The reaction conditions typically involve controlled temperatures and pressures to achieve optimal results .
Major Products Formed: The major products formed from the reactions of A1B1 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides of A1B1, while reduction reactions could produce reduced forms of the compound with altered properties .
Aplicaciones Científicas De Investigación
A1B1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique thermoelectric properties, which make it a potential candidate for energy conversion and storage applications . In biology and medicine, A1B1 is explored for its potential use in drug delivery systems and as a component in biomedical devices . Industrially, A1B1 is used in the development of advanced materials with specific electronic and thermal properties .
Mecanismo De Acción
The mechanism of action of A1B1 involves its interaction with various molecular targets and pathways. In biological systems, A1B1 may interact with cell surface receptors and intracellular signaling pathways to exert its effects. For example, it can modulate integrin-mediated cell adhesion and signaling, which plays a crucial role in various physiological and pathological processes . The molecular targets of A1B1 include integrins and other cell surface receptors that mediate its effects on cell behavior and function .
Propiedades
Fórmula molecular |
C23H25ClFN3O2 |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C23H25ClFN3O2/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29) |
Clave InChI |
DUFKTZBQJIHIAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


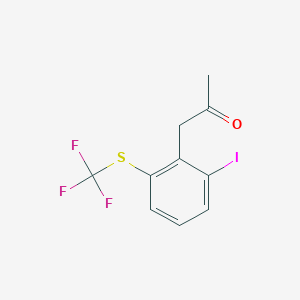


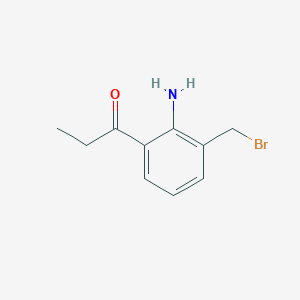
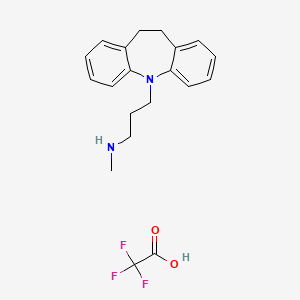
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)
